- Copper perchlorate: Efficient acetylation catalyst under solvent free conditions, Journal of Molecular Catalysis A: Chemical, 2006, 255(1-2), 275-282

Cas no 934-87-2 (S-Phenyl thioacetate)

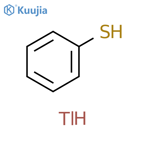

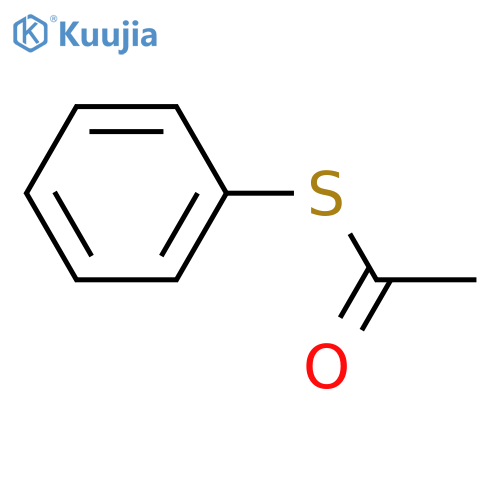

S-Phenyl thioacetate structure

Produktname:S-Phenyl thioacetate

S-Phenyl thioacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- S-Phenyl thioacetate

- S-phenyl ethanethioate

- Thioacetic Acid S-Phenyl Ester

- Acetic acid, thio-, S-phenyl ester (6CI, 7CI, 8CI)

- Benzenethiol, acetate (5CI)

- 1-(Phenylsulfanyl)ethan-1-one

- Phenyl thioacetate

- Phenyl thiolacetate

- Thiophenyl acetate

- THIACETIC ACID, S-PHENYL ESTER

- T0849

- Ethanethioic acid, S-phenyl ester

- EINECS 213-294-2

- UNII-L1K5I18NJ8

- AI3-15532

- L1K5I18NJ8

- 934-87-2

- S-PHENYLTHIOACETATE

- BENZENETHIOL, ACETATE

- AKOS015840643

- BRN 1858641

- S-Phenyl ethanethioate #

- 1-phenylsulfanylethanone

- DTXSID00239419

- H12050

- ACETIC ACID, THIO-, S-PHENYL ESTER

- J-524283

- 4-06-00-01522 (Beilstein Handbook Reference)

- S-Phenyl thioacetate, 98%

- MFCD00008752

- WBISVCLTLBMTDS-UHFFFAOYSA-

- BS-23840

- SCHEMBL342299

- ethanethioic acid S-phenyl ester

- InChI=1/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3

- NS00039567

-

- MDL: MFCD00008752

- Inchi: 1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3

- InChI-Schlüssel: WBISVCLTLBMTDS-UHFFFAOYSA-N

- Lächelt: O=C(C)SC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 152.03000

- Monoisotopenmasse: 152.02958605g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 2

- Komplexität: 116

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.2

- Oberflächenladung: 0

- Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.124 g/mL at 25 °C(lit.)

- Siedepunkt: 230°C

- Flammpunkt: Fahrenheit: 174.2° f< br / >Celsius: 79° C< br / >

- Brechungsindex: n20/D 1.57(lit.)

- PSA: 42.37000

- LogP: 2.32520

- Löslichkeit: Nicht bestimmt

S-Phenyl thioacetate Sicherheitsinformationen

- Prompt:Warnung

- Gefahrenhinweis: H227-H303

- Warnhinweis: P210-P280-P312-P403+P235-P501

- Transportnummer gefährlicher Stoffe:UN 3334

- WGK Deutschland:2

- RTECS:AJ7559000

- Lagerzustand:2-8°C

S-Phenyl thioacetate Zolldaten

- HS-CODE:2930909090

- Zolldaten:

China Zollkodex:

2930909090Übersicht:

299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

S-Phenyl thioacetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S31340-25g |

S-Phenyl ethanethioate |

934-87-2 | 25g |

¥348.0 | 2021-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236697-25 g |

S-Phenyl thioacetate, |

934-87-2 | ≥97% | 25g |

¥684.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183172-25G |

S-Phenyl thioacetate |

934-87-2 | 25g |

¥2169.97 | 2023-12-10 | ||

| abcr | AB142451-25 ml |

S-Phenyl thioacetate, 98%; . |

934-87-2 | 98% | 25 ml |

€192.00 | 2023-09-17 | |

| A2B Chem LLC | AB79185-1g |

S-Phenyl thioacetate |

934-87-2 | 97% | 1g |

$12.00 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101831-100g |

S-Phenyl thioacetate |

934-87-2 | 98% | 100g |

¥1220.90 | 2023-09-01 | |

| Ambeed | A661783-5g |

S-phenylthioacetate |

934-87-2 | 98% | 5g |

$18.0 | 2024-04-15 | |

| Aaron | AR003V3X-25g |

S-Phenyl thioacetate |

934-87-2 | 98% | 25g |

$51.00 | 2025-01-22 | |

| 1PlusChem | 1P003UVL-5g |

S-Phenyl thioacetate |

934-87-2 | 95% | 5g |

$21.00 | 2025-02-20 | |

| Aaron | AR003V3X-10g |

S-Phenyl thioacetate |

934-87-2 | 98% | 10g |

$25.00 | 2025-01-22 |

S-Phenyl thioacetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Cupric perchlorate ; 1 min, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Zinc oxide (ZnO) ; 7 min, rt

Referenz

- Convenient and Efficient Synthesis of Thiol Esters using Zinc Oxide as a Heterogeneous and Eco-Friendly Catalyst, Australian Journal of Chemistry, 2008, 61(12), 1006-1010

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Aluminum triflate ; 10 s, rt

Referenz

- Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions, Tetrahedron Letters, 2007, 48(22), 3813-3818

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Dichloromethane

Referenz

- Montmorillonite clay catalysis. Part 10. K-10 and KSF-catalyzed acylation of alcohols, phenols, thiols and amines: scope and limitation, Journal of the Chemical Society, 1998, (12), 1913-1918

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Bismuth oxychloride ; 5 min, rt

Referenz

- Facile catalyzed acylation of heteroatoms using BiCl3 generated in situ from the procatalyst BiOCl and acetyl chloride, Tetrahedron Letters, 2004, 45(36), 6775-6778

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Molybdenum oxide (MoO3) ; 35 min, rt

Referenz

- Alumina-supported MoO3 as a highly efficient and recyclable heterogeneous catalyst for the chemoselective acetylation of alcohols, phenols, amines, and thiols with acetic anhydride under solvent-free conditions, Journal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 108-111

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ; rt; 0.5 h, 40 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referenz

- Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances, RSC Advances, 2017, 7(22), 13653-13667

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Silica ; 3.5 min, heated

Referenz

- Poly-(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'- Tetrabromobenzene-1,3-disulfonamide as Highly Efficient Catalysts, and (Ac2O/SiO2) as a Heterogeneous System for the Acetylation of Alcohols, Amines, and Thiols Under Microwave Irradiation, Phosphorus, 2011, 186(2), 213-219

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Substitution reactions of thallous thiophenoxide and thallous phenyl selenide with halogen-bearing substrates, Journal of Organic Chemistry, 1980, 45(1), 80-9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Toluene ; 1 h, rt

Referenz

- A simple and mild acylation of alcohols, phenols, amines, and thiols with a reusable heteropoly acid catalyst (H6P2W18O62·24 H2O), E-Journal of Chemistry, 2008, 5(3), 641-647

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 3 min, rt

Referenz

- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium cyanoborohydride Catalysts: Dichlorobis(triethylphosphine)nickel Solvents: Dimethylformamide

1.2 Reagents: Calcium oxide

1.3 -

1.2 Reagents: Calcium oxide

1.3 -

Referenz

- A facile synthesis of sulfides using S-arylisothiuronium intermediates, Chemistry Letters, 1986, (8), 1379-80

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: Perchloric acid (silica supported) Solvents: Diethyl ether , Water ; rt; 72 h, 100 °C

1.2 Solvents: Acetic anhydride ; 5 min, rt

1.2 Solvents: Acetic anhydride ; 5 min, rt

Referenz

- Perchloric acid adsorbed on silica gel as a new, highly efficient, and versatile catalyst for acetylation of phenols, thiols, alcohols, and amines, Chemical Communications (Cambridge, 2003, (15), 1896-1897

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Catalysts: Nafion H Solvents: Dichloromethane

Referenz

- General synthetic methods. Part 13. Nafion-H catalyzed acetylation of alcohols, Synlett, 2000, (11), 1652-1654

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Catalysts: Silver triflate ; 10 min, 60 °C

Referenz

- Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and amines, Synthesis, 2011, (10), 1621-1625

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: Nickel Solvents: Acetonitrile ; 25 °C; 0.08 h, 25 °C

Referenz

- Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles, Green Chemistry Letters and Reviews, 2013, 6(2), 183-188

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h, rt

Referenz

- Solvent-Free Acetylation of Thiols Under Catalysis of MgBr2·OEt2, Phosphorus, 2010, 185(11), 2362-2365

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: 1,3,2-Benzodithiazole, 1,1,3,3-tetraoxide ; 5 min, rt

Referenz

- o-Benzenedisulfonimide as a soft, efficient, and recyclable catalyst for the acylation of alcohols, phenols, and thiols under solvent-free conditions: advantages and limitations, Synthesis, 2008, (22), 3625-3632

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Catalysts: Perchloric acid (solid supported) , Silica ; 5 min, rt

Referenz

- A process for the acylation of various substrates using a solid support catalyst, India, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2 h, rt

Referenz

- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

S-Phenyl thioacetate Raw materials

S-Phenyl thioacetate Preparation Products

S-Phenyl thioacetate Verwandte Literatur

-

Basudeb Basu,Susmita Paul,Ashis K. Nanda Green Chem. 2010 12 767

-

Chengwei Liu,Michal Szostak Org. Chem. Front. 2021 8 4805

-

Saumen Hajra,Suhas Shivajirao Bhosale,Atanu Hazra Org. Biomol. Chem. 2017 15 9217

-

Fanghui Ma,Jing Qian,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2018 16 439

-

Qiao Ren,Tao Gao,Wenjun Li,Li Wan,Yimin Hu,Yanhong Peng,Shaofa Sun,Liqiang Hu,Minghu Wu,Haibing Guo,Jian Wang New J. Chem. 2015 39 5100

934-87-2 (S-Phenyl thioacetate) Verwandte Produkte

- 831-23-2(Ethanethioic acid,S-2-naphthalenyl ester)

- 1705104-25-1(1-[(4-chlorophenyl)methanesulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)

- 1019127-96-8({1-4-(methylsulfanyl)phenylethyl}(propyl)amine)

- 2089326-93-0(3-Isoquinolinecarboxamide, 6-fluoro-)

- 1805422-17-6(3-(Difluoromethyl)-5-iodo-2-methylpyridine-6-sulfonyl chloride)

- 898435-78-4(N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-phenylethanediamide)

- 2096331-71-2(4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid)

- 1387565-82-3(4-Fluoro-2-(2-methylthiazol-4-yl)phenol)

- 2228132-18-9(2-amino-2-{5-chlorothieno3,2-bpyridin-2-yl}acetic acid)

- 1126635-10-6(5-(2-fluoro-4-methoxyphenyl)furan-2-carbaldehyde)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934-87-2)S-Phenyl thioacetate

Reinheit:99%

Menge:100g

Preis ($):161.0